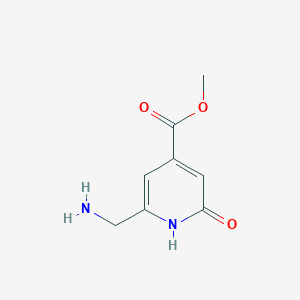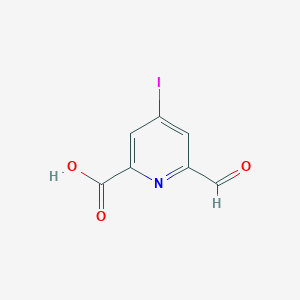
6-Formyl-4-iodopyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Formyl-4-iodopyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H4INO3 and a molecular weight of 277.02 g/mol It is a derivative of pyridine, characterized by the presence of formyl and carboxylic acid groups at positions 6 and 2, respectively, and an iodine atom at position 4
Métodos De Preparación
The synthesis of 6-Formyl-4-iodopyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the iodination of a pyridine derivative followed by formylation and carboxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and minimizing costs while ensuring the safety and environmental compliance of the process.
Análisis De Reacciones Químicas
6-Formyl-4-iodopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at position 4 can be substituted with other groups through reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Condensation Reactions: The formyl and carboxylic acid groups can participate in condensation reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
6-Formyl-4-iodopyridine-2-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Formyl-4-iodopyridine-2-carboxylic acid depends on its specific application. In chemical reactions, the iodine atom and the formyl and carboxylic acid groups play crucial roles in determining the reactivity and the types of products formed. The molecular targets and pathways involved would vary based on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
6-Formyl-4-iodopyridine-2-carboxylic acid can be compared with other pyridine derivatives, such as:
4-Iodo-pyridine-2-carboxylic acid: Similar in structure but lacks the formyl group, which affects its reactivity and applications.
6-Iodo-pyridine-2-carboxylic acid: Lacks the formyl group, making it less versatile in certain synthetic applications.
6-Formylpyridine-2-carboxylic acid: Lacks the iodine atom, which limits its use in substitution reactions.
The presence of both the formyl and iodine groups in this compound makes it unique and valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C7H4INO3 |
|---|---|
Peso molecular |
277.02 g/mol |
Nombre IUPAC |
6-formyl-4-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4INO3/c8-4-1-5(3-10)9-6(2-4)7(11)12/h1-3H,(H,11,12) |
Clave InChI |
ULSNFTHZVPUQFF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C=O)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


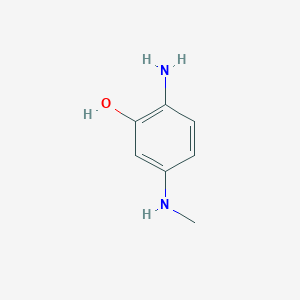
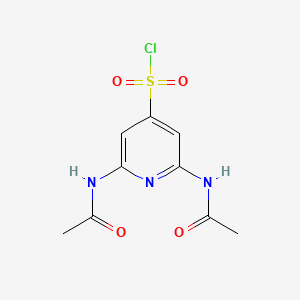

![2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B14854433.png)


![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)


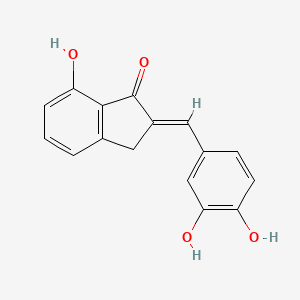
![[3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14854478.png)


